molecular formula C13H21B B1365306 1-(3-Bromopropyl)adamantane

1-(3-Bromopropyl)adamantane

Cat. No.: B1365306
M. Wt: 257.21 g/mol
InChI Key: VNYJIRWIOLUVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)adamantane is a high-value brominated adamantane derivative that serves as a versatile intermediate in advanced organic synthesis and medicinal chemistry research. The compound features a robust, symmetric adamantane scaffold connected to a flexible bromopropyl linker, making it an ideal building block for constructing more complex molecules. The adamantane group provides significant steric bulk and lipophilicity, which can be critical for modifying the pharmacokinetic profiles of lead compounds . In research applications, this reagent is primarily used as a key precursor in the design and synthesis of novel bioactive molecules. Adamantane derivatives have a well-established role in antiviral research, particularly in the development of agents targeting the influenza A virus M2 proton channel, though modern research focuses on overcoming widespread resistance to earlier drugs like rimantadine . Furthermore, the scaffold is highly relevant in oncology research; recent studies have demonstrated that hybrid molecules incorporating adamantane with heterocycles like 1,3,4-thiadiazole show promising anti-proliferative activity by inhibiting epidermal growth factor receptor (EGFR) kinase, a key target in cancers such as breast, liver, and lung cancer . The reactive bromine handle allows for facile functionalization via cross-coupling reactions or nucleophilic substitutions, enabling researchers to link the adamantane moiety to other pharmacophores, peptides, or materials. This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21B

Molecular Weight

257.21 g/mol

IUPAC Name

1-(3-bromopropyl)adamantane

InChI

InChI=1S/C13H21Br/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9H2

InChI Key

VNYJIRWIOLUVBU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCBr

Origin of Product

United States

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons and the propyl chain protons. The adamantyl protons will appear as a series of broad multiplets in the upfield region. The protons of the propyl chain will exhibit distinct signals. The CH2 group attached to the bromine will be the most deshielded, appearing at a lower field. The other two CH2 groups will have chemical shifts intermediate between the adamantyl protons and the bromine-adjacent methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule. The adamantane (B196018) cage will show four distinct signals for its methine and methylene carbons. The three carbons of the propyl chain will also have characteristic chemical shifts, with the carbon bonded to the bromine atom being significantly downfield.

Radical Chemistry Involving the C-Br Bond

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation will likely involve the loss of the bromine atom and cleavage of the propyl chain.

Rearrangement Reactions (e.g., Wagner-Meerwein, Demjanov-Tiffeneau)

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic C-H stretching and bending vibrations of the adamantyl and propyl groups. Strong absorptions are expected in the 2850-2950 cm⁻¹ region due to C-H stretching. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Reactivity and Synthetic Utility

Reactivity Profile: Substitution and Elimination Reactions

The presence of a primary alkyl bromide in 1-(3-Bromopropyl)adamantane makes it susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. chemguide.co.uk

Nucleophilic Substitution: As a primary alkyl halide, this compound is a good substrate for SN2 reactions. weebly.com Strong nucleophiles can readily displace the bromide ion, leading to the formation of a new C-Nu bond. The bulky adamantyl group is relatively far from the reaction center, so steric hindrance at the α-carbon is minimal, favoring substitution. msu.edu

Elimination Reactions: Elimination reactions (E2) are also possible, particularly with strong, sterically hindered bases. iitk.ac.in This would result in the formation of 1-(prop-2-en-1-yl)adamantane. The ratio of substitution to elimination products is influenced by factors such as the nature of the base, the solvent, and the reaction temperature. chemguide.co.uk Higher temperatures and the use of a strong, non-nucleophilic base would favor elimination. chemguide.co.uk

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Role as a Precursor in Organic Synthesis

This compound is a valuable intermediate for introducing the adamantylpropyl moiety into a wide range of organic molecules. Its reactivity allows for the synthesis of various derivatives through nucleophilic substitution reactions. For example, it can be reacted with amines to form amino-adamantane derivatives, with alkoxides to form ethers, and with cyanide to form nitriles, which can be further elaborated. This versatility makes it a key building block in the synthesis of more complex adamantane-containing compounds for various applications.

Applications in Interdisciplinary Research

Medicinal Chemistry Applications

The lipophilic and rigid nature of the adamantane (B196018) core makes it an attractive scaffold in drug design. nih.govresearchgate.net 1-(3-Bromopropyl)adamantane can be used to synthesize novel drug candidates by attaching the adamantylpropyl group to a pharmacophore. This can enhance the compound's ability to cross cell membranes and can improve its metabolic stability, potentially leading to drugs with better pharmacokinetic profiles. nih.gov Adamantane derivatives have shown promise as antiviral, anticancer, and neuroprotective agents. ontosight.aiontosight.ai

Conformational Analysis and Stability Studies

Materials Science Applications

In materials science, the thermal stability and rigidity of the adamantane cage are highly desirable properties. ontosight.ai this compound can be used as a monomer or a modifying agent in the synthesis of polymers. Incorporating the adamantyl group can increase the glass transition temperature, thermal stability, and mechanical strength of the resulting materials. ontosight.ai These enhanced properties make adamantane-containing polymers suitable for applications such as high-temperature plastics and specialty coatings. pensoft.net

Computational Studies

Molecular Modeling and Conformational Analysis

Computational methods, such as molecular mechanics and quantum chemical calculations, can provide valuable insights into the three-dimensional structure and conformational preferences of 1-(3-Bromopropyl)adamantane. benthambooks.com These studies can help predict the most stable conformations of the propyl chain relative to the rigid adamantane (B196018) cage. Understanding the molecule's preferred geometry is crucial for predicting its reactivity and how it might interact with biological targets or self-assemble in materials.

Construction of Complex Polycyclic and Heterocyclic Systems

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations can be employed to determine the electronic properties of this compound, such as its charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). benthambooks.com This information is essential for understanding the molecule's reactivity. For instance, the calculated partial charges can indicate the electrophilic and nucleophilic sites, while the HOMO-LUMO gap can provide an estimate of its chemical reactivity and stability.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(3-Bromopropyl)adamantane with high purity and yield?

Answer:
The synthesis of this compound typically involves alkylation or halogenation strategies. A common approach is the nucleophilic substitution of adamantane derivatives with 1,3-dibromopropane under basic conditions. For example:

  • Stepwise Alkylation: Reacting 1-bromoadamantane with 3-bromopropylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by quenching and purification via column chromatography .
  • Halogen Exchange: Using transition-metal catalysts (e.g., CuBr) to substitute hydrogen atoms on the adamantane framework with bromopropyl groups .

Critical Considerations:

  • Purity: Monitor reaction progress via TLC or GC-MS to avoid byproducts like unreacted adamantane or over-alkylated derivatives.
  • Yield Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for adamantane protons (δ 1.6–2.1 ppm) and bromopropyl chain protons (δ 3.4 ppm for Br-CH₂, δ 1.8–2.3 ppm for CH₂-CH₂-Br) .
    • ¹³C NMR: Adamantane carbons appear at δ 28–40 ppm; bromopropyl carbons resonate at δ 30–35 ppm (C-Br) .
  • IR Spectroscopy: Confirm C-Br stretching vibrations at ~550–650 cm⁻¹ .
  • Mass Spectrometry: The molecular ion peak ([M]⁺) should match the theoretical molecular weight (C₁₃H₂₁Br, 273.22 g/mol) .

Data Interpretation Tip: Cross-reference with crystallographic data (e.g., SHELX-refined structures) to resolve ambiguities in peak assignments .

Advanced: How can researchers resolve contradictions in reaction outcomes when using Grignard reagents with brominated adamantane derivatives?

Answer:
Discrepancies in reaction products (e.g., unexpected reduction to adamantane instead of alkylation) may arise from:

  • Reagent Purity: Trace transition metals (e.g., Fe, Cu) in magnesium can catalyze reduction pathways. Use ultra-pure Mg and rigorously anhydrous conditions .
  • Steric Effects: The bulky adamantane framework may hinder nucleophilic attack. Mitigate this by using polar aprotic solvents (e.g., THF) to stabilize intermediates .
  • Mechanistic Studies: Employ kinetic isotope effects or computational modeling (DFT) to identify dominant pathways under varying conditions .

Example: Rieke et al. demonstrated that impurities in Mg led to adamantane formation instead of the desired alkylated product, highlighting the need for stringent reagent quality control .

Advanced: What role does the bromopropyl chain play in crystallographic packing and intermolecular interactions?

Answer:
The bromopropyl moiety influences crystal packing via:

  • Halogen Bonding: The Br atom can act as a halogen bond donor, interacting with electron-rich regions (e.g., carbonyl groups) in adjacent molecules .
  • Conformational Flexibility: The propyl chain’s torsional angles affect lattice symmetry. Use SHELXL to refine disordered segments in the crystal structure .

Case Study: In adamantane derivatives, bromine’s van der Waals radius (1.85 Å) creates distinct packing motifs compared to chlorine or iodine analogs, impacting solubility and melting points .

Advanced: How can computational models predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to simulate interactions with target receptors (e.g., dopamine D2 receptors, cytochrome P450 enzymes). The adamantane core’s rigidity and bromine’s lipophilicity enhance membrane permeability and binding affinity .
  • QSAR Modeling: Correlate substituent effects (e.g., chain length, halogen type) with bioactivity data from analogous compounds (e.g., 1-(3-Bromopropyl)indole derivatives) .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties, such as blood-brain barrier penetration, critical for CNS-targeted applications .

Validation: Cross-check predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Answer:

  • Microwave-Assisted Synthesis: Enhance reaction rates and reduce steric limitations by applying controlled microwave irradiation .
  • Protecting Groups: Temporarily block reactive sites on adamantane (e.g., using tert-butyldimethylsilyl groups) to direct substitution to the bromopropyl chain .
  • Ultrasound Sonication: Improve reagent diffusion in viscous reaction mixtures, particularly for bulky adamantane derivatives .

Data Support: Studies on 1-(2-Iodoethyl)adamantane show a 20–30% yield increase under sonication compared to traditional methods .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura Coupling: The bromine atom’s electronegativity polarizes the C-Br bond, facilitating transmetalation with Pd catalysts. Optimize using Pd(PPh₃)₄ and arylboronic acids in degassed toluene .
  • SN2 Reactivity: The primary bromide in the propyl chain is more reactive than adamantane’s tertiary positions. Track substitution kinetics via HPLC .

Limitation: Competitive elimination (E2) may occur under strongly basic conditions. Suppress by using mild bases (e.g., K₂CO₃) and low temperatures .

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